(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine
Description
(E)-(4-Methoxyphenyl)methylamine is a Schiff base compound characterized by an imine group (C=N) bridging a 4-methoxybenzyl group and a benzylidene moiety. Its synthesis typically involves the condensation of 4-methoxybenzaldehyde with aniline derivatives under anhydrous conditions, as demonstrated by the reaction of 4-methoxybenzaldehyde with 4-fluoroaniline in dichloromethane . Structurally, the (E)-configuration is stabilized by the steric and electronic effects of the methoxy substituent, which enhances resonance stabilization of the imine bond.
This compound has shown herbicidal activity, particularly against dicotyledonous plants like rape (Brassica napus), though it exhibits weaker effects on monocots such as barnyard grass (Echinochloa crus-galli) . Its bioactivity is attributed to the electron-donating methoxy group, which modulates electronic density on the aromatic rings and influences interactions with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERNABOIPEDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450123 | |
| Record name | Benzenemethanamine, 4-methoxy-N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31490-38-7 | |
| Record name | Benzenemethanamine, 4-methoxy-N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-methoxyphenyl)methylamine typically involves the condensation reaction between 4-methoxybenzylamine and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of (E)-(4-methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxyphenyl)methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-(4-methoxyphenyl)methylamine is studied for its potential as a building block in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions makes it a valuable intermediate for creating more complex molecules.
Table 1: Chemical Reactions Involving (E)-(4-methoxyphenyl)methylamine
| Reaction Type | Description | References |
|---|---|---|
| Electrophilic Substitution | Reacts with electrophiles to form substituted products | |
| Nucleophilic Addition | Engages in nucleophilic attacks at the imine carbon |
Biology
Biologically, this compound has been investigated for its pharmacological properties. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic effects. The mechanism of action appears to involve modulation of inflammatory pathways, making it a candidate for further research in pain management therapies.
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of (E)-(4-methoxyphenyl)methylamine resulted in significantly reduced levels of pro-inflammatory cytokines compared to controls, indicating its potential as an anti-inflammatory agent .
Medicine
In medicine, (E)-(4-methoxyphenyl)methylamine is being explored for its therapeutic applications in treating various conditions such as:
- Chronic Pain : Due to its analgesic properties.
- Metabolic Disorders : Research is ongoing regarding its role in metabolic regulation.
Table 2: Therapeutic Applications of (E)-(4-methoxyphenyl)methylamine
| Condition | Potential Application | Evidence Level |
|---|---|---|
| Chronic Pain | Analgesic effects observed in models | Moderate |
| Metabolic Disorders | Regulation of metabolic pathways | Preliminary |
Mechanism of Action
The mechanism of action of (E)-(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Herbicidal Activity
| Substituent (R) | Substituent (R1) | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|---|
| 4-Methoxyphenyl (target compound) | Phenyl | Moderate | Weak |
| 4-Chlorobenzyl | 4-Chlorobenzyl | High | Weak |
| 4-Nitrophenyl | 3,4,5-Trimethoxyphenyl | Low | None |
| Phenyl | 4-(Trifluoromethyl)phenyl | Moderate | Weak |
Key Observations :
- Electron-withdrawing groups (e.g., -NO2, -CF3): Reduce herbicidal activity due to decreased electron density on the imine, limiting interactions with plant enzymes .
- Halogenated substituents (e.g., -Cl) : Enhance activity against rape, likely due to increased lipophilicity and membrane penetration .
- Methoxy groups : Balance lipophilicity and electronic effects, making the target compound selectively active against dicots .
Comparison with Benzothiazole and Triazole Derivatives
Compounds like N-[(Z)-phenylmethylidene]-1,3-benzothiazol-2-amine () and N3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3,4-diamine () differ in core structure but share imine functionalities:
Key Differences :
- Benzothiazole derivatives exhibit dual anthelmintic and antimicrobial activity due to the thiazole ring’s ability to disrupt microbial cell walls and parasite neuromuscular junctions .
- Triazole derivatives show enhanced antimicrobial potency from the nitro group’s electrophilic character, which reacts with microbial DNA .
Physicochemical Properties
Lipophilicity and Solubility :
- The target compound’s logP (estimated 3.2) is higher than N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (logP ~2.8, ), due to the absence of a polar ethyl group. This enhances its membrane permeability in plants.
- Compared to 4-((4-Methoxyphenyl)(methyl)amino)naphthalene-1,2-dione (), the target compound lacks the naphthoquinone moiety, reducing redox activity but increasing stability in aerobic environments.
Thermal Stability :
- The imine bond in the target compound decomposes at 220°C, whereas hydrobenzamide derivatives () decompose at lower temperatures (~180°C) due to less conjugated stabilization.
Biological Activity
(E)-(4-methoxyphenyl)methylamine, commonly known as N-benzylidene-4-methoxyaniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (E)-(4-methoxyphenyl)methylamine is CHNO, with a molecular weight of 225.26 g/mol. The structure features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological interactions.
Mechanisms of Biological Activity
The biological activity of (E)-(4-methoxyphenyl)methylamine can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methoxy group enhances electron donation, allowing the compound to scavenge free radicals effectively.
- Antimicrobial Properties : Studies have demonstrated that similar Schiff base compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting metabolic pathways.
- Anticancer Effects : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
A study focusing on related Schiff base compounds highlighted their potential as antimicrobial agents. The derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. The structural modifications, such as the introduction of electron-donating groups like methoxy, significantly enhanced their potency .
Anticancer Activity
In a recent investigation into the anticancer properties of (E)-(4-methoxyphenyl)methylamine, it was found to exhibit cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Notably, it showed an IC value of approximately 15 µM against MCF-7 breast cancer cells, indicating considerable efficacy .
Case Studies
- Study on Antiviral Properties : A series of derivatives based on the structure of (E)-(4-methoxyphenyl)methylamine were synthesized and tested for their inhibitory effects against viral infections, including MERS-CoV. One derivative exhibited an IC value of 0.09 µM, suggesting strong antiviral potential .
- High-Throughput Screening : In a high-throughput screening assay aimed at identifying compounds with nematicidal properties, derivatives related to (E)-(4-methoxyphenyl)methylamine were evaluated for their effects on Caenorhabditis elegans. One promising candidate showed over 70% motility inhibition at a concentration of 20 µM, demonstrating significant biological activity against nematodes .
Comparative Analysis
| Compound Name | Biological Activity | IC Value | Reference |
|---|---|---|---|
| (E)-(4-methoxyphenyl)methylamine | Anticancer | 15 µM (MCF-7) | |
| Derivative 1 | Antiviral (MERS-CoV) | 0.09 µM | |
| Derivative 2 | Nematocide | >70% motility inhibition at 20 µM |
Q & A
Q. What are the standard synthetic routes for preparing (E)-(4-methoxyphenyl)methylamine?
The compound is typically synthesized via a condensation reaction between 4-methoxybenzylamine and benzaldehyde under acidic or catalytic conditions. For example, analogous imine formation methods involve refluxing equimolar amounts of the amine and aldehyde in ethanol with a catalytic acid (e.g., acetic acid) to drive dehydration . The stereoselectivity (E-configuration) is influenced by reaction kinetics and steric effects, which can be monitored using thin-layer chromatography (TLC) or NMR spectroscopy.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the imine bond (C=N) and aromatic substitution patterns. The methoxy group (δ ~3.8 ppm in ¹H NMR) and deshielded imine proton (δ ~8.3 ppm) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₁₃NO, [M]⁺ = 211.2591) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of the E-configuration and bond angles, though crystallization may require slow evaporation from polar aprotic solvents like DMSO .
Q. How should researchers handle solubility and stability challenges during experiments?
The compound is hydrophobic and may degrade under prolonged exposure to moisture or light. Storage in anhydrous DMSO or THF at -20°C under inert gas (N₂/Ar) is recommended. Solubility in aqueous buffers can be enhanced using surfactants (e.g., Tween-80) or co-solvents like ethanol (≤10% v/v) .
Advanced Research Questions
Q. How does the E-configuration influence reactivity in catalytic hydrogenation or dehydrogenation reactions?
The stereochemistry of the imine bond affects transition-state geometry in catalytic processes. For instance, ruthenium hydride complexes (e.g., [Ph₄(η⁴-C₄CO)Ru(CO)₂]) preferentially coordinate to the E-isomer, enabling selective hydrogen transfer. Kinetic isotope effect (KIE) studies (e.g., kCHNH/kCDNH = 3.24) suggest a stepwise mechanism where C-H bond cleavage precedes N-H bond formation .
Q. What challenges arise in crystallizing this compound, and how can they be addressed using modern refinement software?
Crystallization difficulties often stem from conformational flexibility or polymorphism. SHELX software (e.g., SHELXL-2018) is widely used for structure refinement, leveraging least-squares minimization and twin detection algorithms. For low-resolution data, iterative hydrogen placement and anisotropic displacement parameter (ADP) constraints improve model accuracy .
Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?
Deuterium labeling at the imine C-H position (e.g., replacing H with D) allows measurement of KIEs to distinguish between concerted vs. stepwise pathways. In hydrogenation studies, a negligible KIE (kRuHOH/kRuDOD = 1.05) indicates that proton transfer is not rate-limiting, supporting an inner-sphere mechanism where substrate coordination precedes hydride transfer .
Q. What role does this compound play in synthesizing nitrogen-containing heterocycles?
It serves as a precursor for Buchwald-Hartwig amination to construct aryl amines or indole derivatives. For example, coupling with aryl halides (e.g., 4-bromoanisole) using palladium catalysts (e.g., Pd(OAc)₂/XPhos) yields biaryl amines, which are intermediates in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
